molecular formula C19H35N2P B14313423 1-Benzylidene-1-butyl-N,N,N',N'-tetraethyl-lambda~5~-phosphanediamine CAS No. 112313-43-6

1-Benzylidene-1-butyl-N,N,N',N'-tetraethyl-lambda~5~-phosphanediamine

Cat. No.: B14313423
CAS No.: 112313-43-6
M. Wt: 322.5 g/mol
InChI Key: SZKLTCREFFSIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine is a complex organophosphorus compound It is characterized by the presence of a benzylidene group, a butyl chain, and a tetraethyl-lambda~5~-phosphanediamine moiety

Preparation Methods

The synthesis of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylidene chloride with butyl lithium to form a benzylidene-butyl intermediate. This intermediate is then reacted with N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or butyl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.

Scientific Research Applications

1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions.

    Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The benzylidene and butyl groups play a crucial role in binding to these targets, while the tetraethyl-lambda~5~-phosphanediamine moiety modulates the compound’s reactivity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s ability to form stable complexes with metal ions.

Comparison with Similar Compounds

1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphanediamine can be compared with other similar compounds, such as:

    1-Benzylidene-1-butyl-N,N,N’,N’-tetramethyl-lambda~5~-phosphanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It exhibits different reactivity and applications due to the smaller size of the methyl groups.

    1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneamine: This compound lacks the amine functionality, resulting in different chemical properties and applications.

    1-Benzylidene-1-butyl-N,N,N’,N’-tetraethyl-lambda~5~-phosphaneoxide:

Properties

CAS No.

112313-43-6

Molecular Formula

C19H35N2P

Molecular Weight

322.5 g/mol

IUPAC Name

N-[benzylidene-butyl-(diethylamino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C19H35N2P/c1-6-11-17-22(20(7-2)8-3,21(9-4)10-5)18-19-15-13-12-14-16-19/h12-16,18H,6-11,17H2,1-5H3

InChI Key

SZKLTCREFFSIGY-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=CC1=CC=CC=C1)(N(CC)CC)N(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.